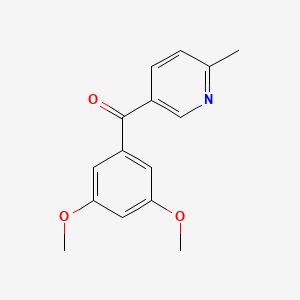

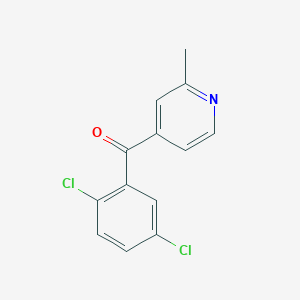

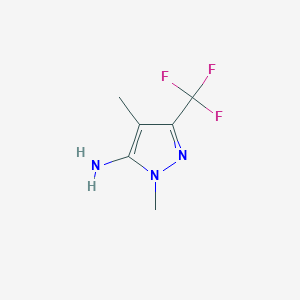

![molecular formula C7H9ClN4 B1455214 ([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)amine hydrochloride CAS No. 1314394-12-1](/img/structure/B1455214.png)

([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)amine hydrochloride

Übersicht

Beschreibung

“([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)amine hydrochloride” is a chemical compound with the empirical formula C7H10Cl2N4. Its molecular weight is 221.09 . It’s part of a collection of unique chemicals provided by Sigma-Aldrich .

Synthesis Analysis

A series of novel 3-methylphosphonylated [1,2,4]triazolo[4,3-a]pyridines was synthesized through a 5-exo-dig-type cyclization of chloroethynylphosphonates and commercially available N-unsubstituted 2-hydrazinylpyridines .Molecular Structure Analysis

The molecular structure of “([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)amine hydrochloride” is represented by the SMILES string Cl.Cl.NCc1nnc2ccccn12 .Chemical Reactions Analysis

The reaction of chloroethynylphosphonates with 2-hydrazinylpyridines proceeds through a 5-endo-dig cyclization to form imidazo[1,2-a]pyridines .Wissenschaftliche Forschungsanwendungen

[1,2,4]Triazolo[4,3-a]quinoxaline: Antiviral and Antimicrobial Activities

- Summary of Application: This compound was synthesized as a potential antiviral and antimicrobial agent. The new compounds were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol .

- Methods of Application: Some of the synthesized compounds were subjected to antiviral and cytotoxicity screening using plaque-reduction assay .

- Results: Most of the tested compounds exhibited cytotoxicity at concentration 160 μg/ml and compound 8b showed promising antiviral activity. In vitro antimicrobial screening against different pathogenic organisms using agar diffusion method demonstrated that compounds 4d, 6c, 7b, and 8a exhibit antibacterial and/or antifungal activities .

[1,2,4]triazolo[4,3-a] Pyrazine Derivatives: Dual c-Met/VEGFR-2 Inhibitors

- Summary of Application: A series of novel [1,2,4]triazolo [4,3- a ]pyrazine derivatives were designed and evaluated for their inhibitory activities toward c-Met/VEGFR-2 kinases and antiproliferative activities against tested three cell lines in vitro .

- Methods of Application: The compounds were evaluated for their inhibitory activities toward c-Met/VEGFR-2 kinases and antiproliferative activities against tested three cell lines in vitro .

- Results: Most of the compounds showed satisfactory activity compared with lead compound foretinib. Among them, the most promising compound 17l exhibited excellent antiproliferative activities against A549, MCF-7, and Hela cancer cell lines with IC 50 values of 0.98 ± 0.08, 1.05 ± 0.17, and 1.28 ± 0.25 µM, respectively, as well as excellent kinase inhibitory activities (c-Met IC 50 = 26.00 nM and VEGFR-2 IC 50 = 2.6 µM) .

Novel Triazolo [4,3-a]pyrazine Derivatives: Antibacterial Activity

- Summary of Application: A series of novel triazolo [4,3- a ]pyrazine derivatives were synthesized and evaluated for their antibacterial activity .

- Methods of Application: The synthesized compounds were evaluated for in vitro antibacterial activity using the microbroth dilution method .

- Results: Some of the tested compounds showed moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains. In particular, compound 2e exhibited superior antibacterial activities (MICs: 32 μg/mL against Staphylococcus aureus and 16 μg/mL against Escherichia coli), which was comparable to the first-line antibacterial agent ampicillin .

1,2,4-Triazolo [3,4-b] [1,3,4]thiadiazine Scaffold: Diverse Pharmacological Activities

- Summary of Application: The 1,2,4-triazolo [3,4- b ] [1,3,4]thiadiazine scaffold and its derivatives have been synthesized and evaluated for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents .

- Methods of Application: The compounds were synthesized and evaluated for their diverse pharmacological activities .

- Results: The review focuses particularly on the structure–activity relationship of biologically important 1,2,4-triazolo [3,4- b ] [1,3,4]thiadiazines, which have profound importance in drug design, discovery, and development .

Triazolo[4,3-a]pyrazine Derivatives: Antibacterial Activity

- Summary of Application: A series of novel triazolo[4,3-a]pyrazine derivatives were synthesized and evaluated for their antibacterial activity .

- Methods of Application: The synthesized compounds were evaluated for in vitro antibacterial activity using the microbroth dilution method .

- Results: Some of the tested compounds showed moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains. In particular, compound 2e exhibited superior antibacterial activities (MICs: 32 μg/mL against Staphylococcus aureus and 16 μg/mL against Escherichia coli), which was comparable to the first-line antibacterial agent ampicillin .

1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine Scaffold: Diverse Pharmacological Activities

- Summary of Application: The 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold and its derivatives have been synthesized and evaluated for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents .

- Methods of Application: The compounds were synthesized and evaluated for their diverse pharmacological activities .

- Results: The review focuses particularly on the structure–activity relationship of biologically important 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, which have profound importance in drug design, discovery, and development .

Safety And Hazards

Eigenschaften

IUPAC Name |

[1,2,4]triazolo[4,3-a]pyridin-3-ylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4.ClH/c8-5-7-10-9-6-3-1-2-4-11(6)7;/h1-4H,5,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALPIPOOPEGKBAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NN=C(N2C=C1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)amine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(4-fluorobenzyl)oxy]-4-oxo-4H-pyran-2-carboxylic acid](/img/structure/B1455136.png)

![{2-[(Pyridin-3-ylmethyl)thio]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1455144.png)